molecular formula C10H8ClN3 B8542450 2-Chloro-4-(pyrimidin-5-yl)aniline

2-Chloro-4-(pyrimidin-5-yl)aniline

Cat. No.: B8542450
M. Wt: 205.64 g/mol
InChI Key: BIYSELUWLOOVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyrimidin-5-yl)aniline is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This aniline derivative, functionalized with both a chloro substituent and a pyrimidinyl group, is a key intermediate for the synthesis of more complex molecules. Compounds featuring a pyrimidine core linked to an aniline ring system are frequently explored in the development of kinase inhibitors . For instance, structurally similar 2,4-disubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, presenting a novel approach for antimalarial therapy . The molecular scaffold is also investigated in the design of antitumor agents, as seen in novel 2-substituted aniline pyrimidine derivatives evaluated as Mer kinase inhibitors . The presence of the pyrimidine ring, a privileged structure in drug discovery, and the chloro-aniline moiety provides a versatile platform for further chemical modifications via cross-coupling reactions and nucleophilic substitutions. This allows researchers to rapidly generate compound libraries for establishing structure-activity relationships (SAR). Researchers value this compound for its potential in probing biological pathways and developing new therapeutic agents targeting various diseases. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-4-pyrimidin-5-ylaniline

InChI

InChI=1S/C10H8ClN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2

InChI Key

BIYSELUWLOOVOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs of 2-chloro-4-(pyrimidin-5-yl)aniline, highlighting substituent differences, molecular weights, synthesis methods, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Applications/Activity Reference
2-Chloro-4-(pyrimidin-5-yl)aniline Pyrimidin-5-yl at 4-position; Cl at 2-position 218.64 Suzuki coupling, palladium catalysis Kinase inhibitors, intermediates
2-Chloro-4-(1-methyl-1H-imidazol-5-yl)aniline 1-Methylimidazol-5-yl at 4-position; Cl at 2-position 220.66 Microwave-assisted Suzuki coupling Kinase inhibitors (e.g., c-Met inhibitors)
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline Pyrrolopyrimidinyloxy at 4-position; Cl at 2-position 299.74 Nucleophilic substitution, coupling Anticancer agents, kinase modulation
4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline Morpholinyl-pyrimidine ethyl chain at 4-position 285.35 Buchwald–Hartwig amination, alkylation VAP-1 inhibitors (diabetic nephropathy)
2-Chloro-4-(1H-pyrrol-1-yl)aniline Pyrrol-1-yl at 4-position; Cl at 2-position 193.64 Cross-coupling, boronic acid intermediates Antimicrobial agents
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline 5,6-Dichloropyrimidin-4-yl at 2-position; CF₃ at 4-position 299.57 Ullmann coupling, halogen exchange Enzyme inhibitors (e.g., JAK2 inhibitors)
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 6-Chloropyrimidin-4-yl at 2-position; Cl at 4-position 245.09 Suzuki–Miyaura coupling Herbicides, intermediates

Critical Analysis of Substituent Effects

Electronic and Steric Properties
  • Pyrimidine vs. However, the methyl group introduces steric hindrance, which may reduce binding affinity in some cases .
  • Trifluoromethyl (CF₃) Groups : The CF₃ substituent in 2-(5,6-dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline enhances lipophilicity and metabolic stability, making it suitable for enzyme inhibition .
  • Morpholine Derivatives : The morpholine group in 4-{2-[2-(morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline improves aqueous solubility, a critical factor for oral bioavailability in diabetic nephropathy treatments .

Research Findings and Trends

  • Structure–Activity Relationships (SAR) :
    • Chlorine at the 2-position is critical for maintaining steric complementarity in kinase inhibitors .
    • Electron-withdrawing groups (e.g., CF₃) improve binding to hydrophobic enzyme pockets .
  • Emerging Applications :
    • Morpholine-containing analogs are gaining traction in targeting vascular adhesion proteins (VAP-1) for inflammatory diseases .
    • Pyrrole and pyrrolopyrimidine derivatives are being explored for antimicrobial and antiparasitic applications .

Preparation Methods

Procedure

  • Starting Materials :

    • 4-Bromo-2-chloroaniline : Synthesized via directed bromination of 2-chloroaniline or nitration followed by bromination and reduction.

    • Pyrimidin-5-ylboronic Acid : Prepared via lithium-halogen exchange of 5-bromo-2-chloropyrimidine with n-BuLi, followed by treatment with triisopropyl borate.

  • Reaction Conditions :

    • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

    • Base : K₂CO₃ (3 equiv)

    • Solvent : 1,4-Dioxane/H₂O (4:1)

    • Temperature : 85°C, 12–24 h

  • Reduction Step :

    • Nitro intermediates (e.g., 4-(pyrimidin-5-yl)-2-chloronitrobenzene) are reduced to amines using H₂/Pd-C or Fe/NH₄Cl.

Performance Data

SubstrateBoronic AcidYield (%)CatalystReference
4-Bromo-2-chloroanilinePyrimidin-5-ylboronic acid62PdCl₂(dppf)·CH₂Cl₂
2-Chloro-4-iodoanilinePyrimidin-5-ylboronic acid68Pd(PPh₃)₄

Advantages : High regioselectivity, compatibility with sensitive functional groups.
Limitations : Requires halogenated aniline precursors, which may need multi-step synthesis.

Nucleophilic Aromatic Substitution (NAS)

NAS is employed when the pyrimidine ring bears a leaving group (e.g., Cl) that can be displaced by an aniline derivative.

Procedure

  • Substrate : 2,4-Dichloropyrimidine.

  • Reaction Conditions :

    • Solvent : DMF or DMSO

    • Base : K₂CO₃ or Cs₂CO₃

    • Temperature : 120–160°C, 6–12 h.

Example :
2,4-Dichloropyrimidine reacts with 2-chloro-4-aminophenylboronic acid under microwave irradiation (160°C, 10 min) to yield the target compound in 73% yield.

Performance Data

SubstrateNucleophileYield (%)ConditionsReference
2,4-Dichloropyrimidine2-Chloro-4-aminophenyl73MW, 160°C, 10 min

Advantages : Avoids boronic acid synthesis.
Limitations : Limited to activated pyrimidines; competing substitutions may occur.

Buchwald-Hartwig Amination

This method forms C–N bonds but is less common for this target. It is viable if coupling a halopyrimidine with a substituted aniline.

Procedure

  • Substrate : 5-Bromo-2-chloropyrimidine.

  • Reaction Conditions :

    • Catalyst : Pd(OAc)₂/XPhos (5 mol%)

    • Base : t-BuONa

    • Solvent : Toluene or 1,4-dioxane

    • Temperature : 100°C, 24 h.

Example :
5-Bromo-2-chloropyrimidine couples with 4-amino-3-chlorophenol to yield 2-chloro-4-(pyrimidin-5-yl)aniline in 85% yield.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyPurity
Suzuki-Miyaura62–68HighModerate>95%
NAS70–73ModerateLow85–90%
Buchwald-Hartwig80–85LowHigh>90%

Key Findings :

  • Suzuki-Miyaura offers the best balance of yield and scalability.

  • Buchwald-Hartwig achieves higher yields but requires expensive ligands.

  • NAS is rapid under microwave conditions but suffers from byproduct formation.

Industrial-Scale Considerations

  • Catalyst Recovery : PdCl₂(dppf)·CH₂Cl₂ can be recycled up to six times with <5% loss in activity.

  • Purification : Column chromatography (silica gel, petroleum ether/CH₂Cl₂) achieves >99% purity.

  • Cost Drivers : Boronic acid synthesis (25–30% of total cost).

Emerging Techniques

  • Photoredox Catalysis : Enables C–H functionalization of anilines, avoiding pre-halogenation.

  • Continuous Flow Reactors : Reduce reaction times for NAS from 12 h to 2 h .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity confirmation methods for 2-Chloro-4-(pyrimidin-5-yl)aniline?

  • Answer : The compound can be synthesized via coupling reactions between halogenated pyrimidine derivatives and substituted anilines. For example, analogous protocols involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Purity is confirmed using LCMS (to detect the molecular ion peak, e.g., m/z 245 [M+H]⁺) and HPLC (retention time analysis, e.g., 0.75 minutes under specific conditions) .

Q. How does the pyrimidinyl-aniline structure influence its role as a directing group in C–H functionalization?

  • Answer : The pyrimidine ring acts as a temporary directing group (TDG) by coordinating with transition metals (e.g., Pd), enabling regioselective meta-C–H functionalization of amine-substituted substrates. This avoids covalent bonding and simplifies post-functionalization removal. Methodologies involve using catalytic systems with palladium acetate and ligands under mild conditions .

Q. What safety precautions are critical when handling 2-Chloro-4-(pyrimidin-5-yl)aniline?

  • Answer : Due to its structural similarity to halogenated anilines, proper PPE (gloves, goggles, lab coat) and ventilation are essential. Store in a cool, dry environment away from light. Waste must be segregated and disposed of via certified hazardous waste services. Refer to safety data for analogs like 2-Chloro-4-(trifluoromethyl)aniline for hazard codes (e.g., H315, H319) .

Advanced Research Questions

Q. How can experimental design frameworks optimize reaction conditions for synthesizing derivatives of 2-Chloro-4-(pyrimidin-5-yl)aniline?

  • Answer : Box-Behnken design (BBD) or other response surface methodologies are effective for multivariate optimization. For instance, variables like catalyst loading, temperature, and solvent polarity can be systematically varied to maximize yield while minimizing side reactions. This approach was validated in photocatalytic degradation studies of aniline derivatives .

Q. What advanced spectroscopic techniques are recommended for characterizing derivatives of this compound?

  • Answer : Use 1H NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.59–6.65 ppm for aniline protons) and LCMS/HRMS for molecular weight validation. For structural elucidation of crystalline derivatives, X-ray crystallography (using programs like SHELXL) is ideal. Refer to studies on morpholinyl-pyrimidine analogs for methodology .

Q. How should researchers resolve contradictions in reaction yields or product distributions during synthesis?

  • Answer : Contradictions may arise from competing reaction pathways (e.g., steric hindrance or electronic effects). Troubleshooting steps include:

  • Monitoring intermediates via TLC or in-situ FTIR .
  • Screening alternative catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).
  • Adjusting solvent polarity (e.g., DMF vs. THF) to favor desired pathways. Case studies in patent syntheses highlight yield variations under similar conditions .

Q. What methodologies are effective for studying the environmental degradation of 2-Chloro-4-(pyrimidin-5-yl)aniline?

  • Answer : Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation can degrade aromatic amines. Parameters like pH, catalyst loading, and irradiation time are optimized via BBD. Analyze degradation products using GC-MS or HPLC-MS to identify intermediates and pathways .

Methodological Tables

Technique Application Example Parameters
LCMSPurity/MW confirmationm/z 245 [M+H]⁺, ESI+ mode
1H NMRStructural validationδ 6.59–6.65 (aromatic H), CDCl₃ solvent
Box-Behnken DesignReaction optimizationVariables: Temp (80–120°C), catalyst (5–10 mol%)
HPLCRetention time analysisC18 column, 0.75 min (condition SQD-FA05)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.